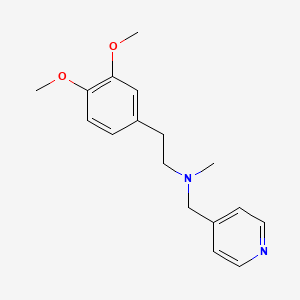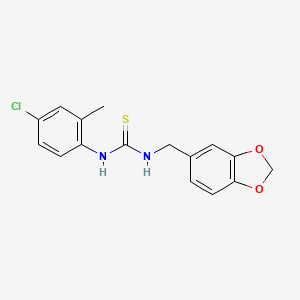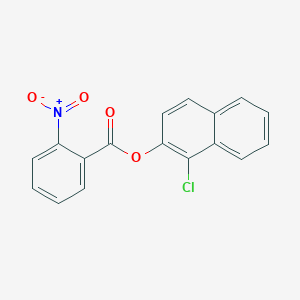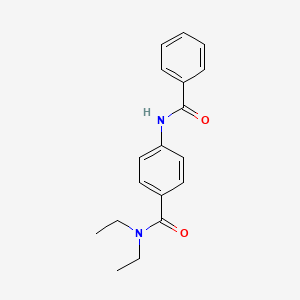
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, also known as DCPC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. Further research in this area may lead to new discoveries and advancements in fields such as medicine, agriculture, and materials science.
作用机制
The mechanism of action of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is not fully understood, but it has been found to inhibit the activity of certain enzymes and proteins in cells, leading to its anti-inflammatory and anti-tumor properties. 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has also been found to disrupt the cell membrane of certain insects, leading to its insecticidal properties.
Biochemical and Physiological Effects:
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been found to have various biochemical and physiological effects, depending on its concentration and the system in which it is used. In cells, 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been found to inhibit the activity of certain enzymes and proteins, leading to a decrease in inflammation and tumor growth. In insects, 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been found to disrupt the cell membrane, leading to paralysis and death.
实验室实验的优点和局限性
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has several advantages and limitations for lab experiments. One advantage is its potential for use in the development of new drugs and materials. However, 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is also toxic at high concentrations, making it difficult to work with in certain settings. Additionally, the mechanism of action of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is not fully understood, making it difficult to predict its effects in different systems.
未来方向
Further research in the area of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde may lead to new discoveries and advancements in various fields. In medicine, future research may focus on the development of new drugs based on the anti-inflammatory and anti-tumor properties of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde. In agriculture, future research may focus on the development of new pesticides based on the insecticidal properties of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde. In materials science, future research may focus on the development of new materials based on the properties of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde. Additionally, further research may be needed to fully understand the mechanism of action of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde and its effects in different systems.
合成方法
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde can be synthesized through various methods, including the reaction of 2,4-dichlorophenylhydrazine with 2-chloroacetyl chloride in the presence of a base, or the reaction of 2,4-dichlorophenylhydrazine with 2-chloroacetaldehyde in the presence of a catalyst. These methods have been studied and optimized for yield and purity, allowing for the production of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde on a larger scale.
科学研究应用
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of cancer and other diseases. In agriculture, 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been studied for its potential use as a pesticide, as it has been found to have insecticidal properties. In materials science, 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been studied for its potential use in the development of new materials, such as polymers and coatings.
属性
IUPAC Name |
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-15)14-11/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCHNSMCZGBOTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5723796.png)
![2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol](/img/structure/B5723798.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5723806.png)




![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5723842.png)


![methyl 4-({[(4-chlorophenyl)thio]acetyl}amino)benzoate](/img/structure/B5723865.png)


